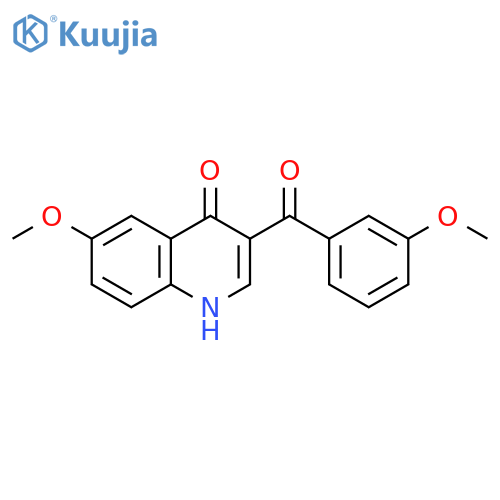Cas no 892291-35-9 (4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-)

892291-35-9 structure
商品名:4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-
CAS番号:892291-35-9
MF:C18H15NO4
メガワット:309.316004991531
MDL:MFCD14726120
CID:5226569
4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- 化学的及び物理的性質
名前と識別子
-
- 4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-
-
- MDL: MFCD14726120
- インチ: 1S/C18H15NO4/c1-22-12-5-3-4-11(8-12)17(20)15-10-19-16-7-6-13(23-2)9-14(16)18(15)21/h3-10H,1-2H3,(H,19,21)
- InChIKey: QYWSRZCHEKASQS-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(OC)C=C2)C(=O)C(C(=O)C2=CC=CC(OC)=C2)=C1
4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1189257-1g |
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one |
892291-35-9 | 95% | 1g |
$1485 | 2024-07-19 | |
| eNovation Chemicals LLC | Y1189257-1g |
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one |
892291-35-9 | 95% | 1g |
$1485 | 2025-02-25 | |
| eNovation Chemicals LLC | Y1189257-1g |
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one |
892291-35-9 | 95% | 1g |
$1485 | 2025-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529296-1g |
6-Methoxy-3-(3-methoxybenzoyl)quinolin-4(1H)-one |
892291-35-9 | 98% | 1g |
¥12636.00 | 2024-04-26 |
4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)- 関連文献
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467
892291-35-9 (4(1H)-Quinolinone, 6-methoxy-3-(3-methoxybenzoyl)-) 関連製品
- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 1337458-03-3(3-(3,4,5-trifluorophenyl)methylpiperidine)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
